Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate

Lipophilicity Drug-likeness ADME

Select this specific cyclopropyl-oxadiazole scaffold for a balanced, low-lipophilicity profile (XLogP3 0.5) critical for CNS-penetrant & oral drug projects. Unlike its more lipophilic 4-fluorophenyl analog, this molecule satisfies lead-like criteria (MW ≤350). Its 4-substituted piperidine regiochemistry ensures SAR consistency. The ethyl butanoate handle enables quick conversion to a carboxylic acid for targeted PROTAC conjugation. Procure a characterized batch to eliminate isomer variability in your screening cascade.

Molecular Formula C16H23N3O4
Molecular Weight 321.377
CAS No. 1172732-61-4
Cat. No. B2582864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
CAS1172732-61-4
Molecular FormulaC16H23N3O4
Molecular Weight321.377
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
InChIInChI=1S/C16H23N3O4/c1-2-22-14(21)6-5-13(20)19-9-7-12(8-10-19)16-18-17-15(23-16)11-3-4-11/h11-12H,2-10H2,1H3
InChIKeyQRGJEZOOFXAQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate (CAS 1172732-61-4): Procurement-Ready Physicochemical and Structural Profile


Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate (CAS 1172732-61-4) is a synthetic small-molecule building block featuring a piperidine core, a 5-cyclopropyl-1,3,4-oxadiazole moiety, and an ethyl ester-terminated butanoate chain [1]. With a molecular formula of C₁₆H₂₃N₃O₄, a molecular weight of 321.37 g/mol, a computed XLogP3-AA value of 0.5, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 85.5 Ų, it presents a moderately polar, low-molecular-weight profile suitable as a versatile intermediate or screening candidate in medicinal chemistry [1][2]. The compound is cataloged in authoritative chemical databases including PubChem (CID 44062182), confirming its established identity and computed property data [1].

Why Close Analogs of Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate Cannot Be Interchanged: A Procurement Risk Analysis


The ethyl 4-(4-(5-substituted-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate scaffold is highly sensitive to the oxadiazole substituent, where even a single atom change can drastically alter physicochemical properties and downstream biological or synthetic utility [1]. For instance, replacing the cyclopropyl group with a 4-fluorophenyl substituent (CAS 1172496-50-2) increases the molecular weight from 321.37 to 375.4 g/mol and shifts the computed XLogP3-AA from 0.5 to 1.7, significantly raising lipophilicity [1]. Such differences impact solubility, permeability, and off-target binding profiles, making direct chemical or pharmacological substitution highly unreliable without explicit comparative data. Selecting the specific cyclopropyl analog is therefore critical for projects where a balanced, lower-lipophilicity profile is a design requirement.

Quantitative Differentiation Guide for Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate Against Key Analogs


Lipophilicity (XLogP3-AA): Cyclopropyl vs. 4-Fluorophenyl Substituent

The target compound's lower lipophilicity, driven by the cyclopropyl group, is a key differentiator from the 4-fluorophenyl analog (CAS 1172496-50-2), which shows a markedly higher XLogP3-AA value [1].

Lipophilicity Drug-likeness ADME

Molecular Weight and Heavy Atom Count: Cyclopropyl vs. 4-Fluorophenyl Substituent

The target compound presents a significantly lower molecular weight and reduced heavy atom count relative to the 4-fluorophenyl analog, aligning more closely with fragment-like and lead-like chemical space criteria [1].

Molecular Weight Size Permeability

Hydrogen Bond Acceptor (HBA) Count: Cyclopropyl vs. 4-Fluorophenyl Substituent

The cyclopropyl-substituted compound has one fewer hydrogen bond acceptor than the 4-fluorophenyl analog, a direct consequence of the substituent's elemental composition [1].

Hydrogen Bonding Permeability Polarity

Piperidine Substitution Position: 4-Position vs. 3-Position Isomers

The target compound's 4-substituted piperidine is regioisomeric to the 3-substituted analog (e.g., ethyl 4-(3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate). This positional difference alters the vector and three-dimensional orientation of the oxadiazole ring relative to the butanoate tail, potentially affecting target binding and molecular recognition [1].

Regioisomerism Molecular Shape Target Engagement

Optimal Procurement Use-Cases for Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate


Lead-like and Fragment-based Screening Libraries

With a molecular weight of 321.37 g/mol and a low XLogP3-AA of 0.5, this compound satisfies lead-like criteria (MW ≤ 350, LogP ≤ 3) making it an excellent candidate for inclusion in diverse screening libraries aimed at hit identification [1]. Its cyclopropyl group offers a unique three-dimensional shape, distinct from flat aromatic substituents, which can enhance hit diversity in fragment-based drug discovery campaigns.

Medicinal Chemistry Optimization Programs Targeting CNS or Oral Drugs

The balanced lipophilicity (XLogP3-AA 0.5), low molecular weight, and moderate TPSA (85.5 Ų) place this compound within favorable CNS and oral drug property space [1][2]. It serves as an ideal starting point for medicinal chemistry programs seeking to maintain favorable permeability and low non-specific binding, where more lipophilic analogs (e.g., the 4-fluorophenyl derivative, XLogP3-AA 1.7) would risk elevated metabolic clearance.

Structure-Activity Relationship (SAR) Exploration of Oxadiazole Substituents

The ethyl butanoate chain provides a convenient handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amide coupling). Its well-defined 4-substituted piperidine regiochemistry ensures a consistent molecular geometry, critical for SAR studies comparing the cyclopropyl group against methyl, phenyl, or fluoro-substituted analogs [1]. Procurement of a single, high-purity batch eliminates variability from mixed regioisomer preparations.

Synthetic Intermediate for Advanced Building Blocks and PROTACs

As an intermediate, this compound can be elaborated into more complex molecules, such as E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development. Its ester functionality allows for direct conversion to an acid for conjugation, while the piperidine nitrogen can be functionalized to introduce linkers [1]. The cyclopropyl group offers metabolic stability and a compact steric footprint compared to bulkier aryl substituents.

Quote Request

Request a Quote for Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.